molecular formula C21H25F3N4O2 B2506464 3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide CAS No. 1775363-39-7

3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide

Cat. No. B2506464
CAS RN: 1775363-39-7
M. Wt: 422.452
InChI Key: DKBGCJKSHBGAMD-UHFFFAOYSA-N
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Description

The compound "3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide" is a synthetic molecule that appears to be related to a class of compounds with various biological activities. The methoxyphenyl and pyrimidinyl piperidine moieties suggest potential pharmacological properties, as similar structures are found in compounds with antisecretory, antiulcer, antiallergy, anti-angiogenic, and DNA cleavage activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks such as acetoacetic esters, benzaldehydes, and piperidine . For instance, the synthesis of a pyridine derivative with a methoxyphenyl and piperidinyl group was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine in a one-pot reaction in methanol . This suggests that the target compound could potentially be synthesized through a similar multi-component reaction strategy.

Molecular Structure Analysis

The molecular structure of related compounds often includes a piperidine ring, which can adopt a chair conformation, and aromatic rings such as pyrimidine and phenyl rings, which can form various dihedral angles influencing the overall three-dimensional shape of the molecule . The presence of substituents like methoxy, methyl, and trifluoromethyl groups can further affect the molecular conformation and, consequently, the biological activity.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo transformations and hydrolysis under specific conditions. For example, a compound with a methoxyphenyl and pyrrolidinone moiety underwent a transformation reaction in aqueous amine buffers, which was subject to general base, acid, and hydroxide-ion catalyses . Another related compound exhibited specific acid- and base-catalyzed hydrolysis reactions in aqueous solutions . These findings suggest that the target compound may also be reactive under acidic or basic conditions, potentially leading to the formation of new products.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. The presence of a methoxy group can affect the compound's polarity and solubility in organic solvents, while the piperidine ring can contribute to basicity . The trifluoromethyl group is known for its electron-withdrawing properties, which can impact the compound's reactivity and interaction with biological targets . The crystal structure analysis of a related compound revealed the formation of hydrogen bonds in the solid state, which could be indicative of the compound's ability to form similar interactions in biological systems .

Scientific Research Applications

Structural and Electronic Properties

  • Research on similar compounds, like substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, reveals insights into their structural and electronic properties. These properties are critical for understanding the behavior and potential applications of such compounds in scientific research. For instance, the crystal structures of anticonvulsant compounds, including ones with similar piperidine and pyrimidine components, have been analyzed using X-ray diffraction and molecular-orbital calculations. These studies provide valuable information on the inclination of the phenyl ring, delocalization of the piperidine nitrogen lone pair, and orientation of the piperidine-like group, which are crucial for understanding the chemical behavior and potential applications of the compound (Georges et al., 1989).

Antineoplastic Applications

  • Flumatinib, a compound with a similar pyrimidin-4-ylpiperidin-4-yl structure, is being studied for its antineoplastic properties, particularly as a tyrosine kinase inhibitor for treating chronic myelogenous leukemia. Understanding the metabolism and main metabolic pathways of such compounds in humans is crucial for developing effective cancer treatments. The study of Flumatinib has identified various metabolites through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, which can offer insights into the behavior of similar compounds (Gong et al., 2010).

Anti-Angiogenic and DNA Cleavage Studies

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which share structural similarities, have been synthesized and studied for their potential as anti-angiogenic and DNA cleavage agents. These properties are significant in the context of anticancer research, as inhibiting angiogenesis and affecting DNA can be critical mechanisms in cancer therapy (Kambappa et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with specific receptors or enzymes in the body. If it’s an agrochemical, it might inhibit the growth of pests or weeds .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific information, it’s hard to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, such as in pharmaceuticals or agrochemicals. This could involve studies to determine its mechanism of action, its efficacy, and its safety .

properties

IUPAC Name

3-(2-methoxyphenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2/c1-14-25-18(21(22,23)24)13-19(26-14)28-11-9-16(10-12-28)27-20(29)8-7-15-5-3-4-6-17(15)30-2/h3-6,13,16H,7-12H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBGCJKSHBGAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CC=CC=C3OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide

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